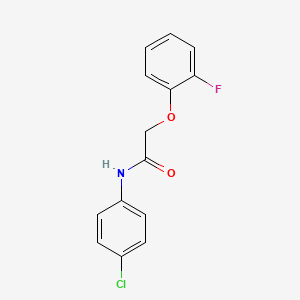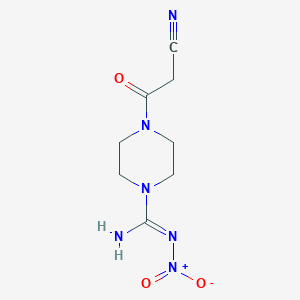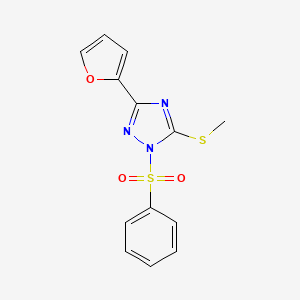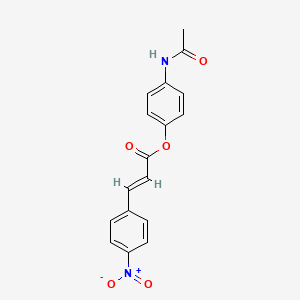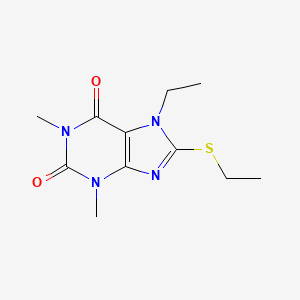
7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine analogs. It is commonly referred to as EET or 8-ethylthiotheophylline. EET has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of EET is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. EET has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which can lead to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
EET has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cells. EET has also been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
EET has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EET also exhibits a high degree of stability, which makes it suitable for long-term storage. However, one limitation of EET is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on EET. One area of interest is the potential use of EET as a therapeutic agent for the treatment of various diseases, including inflammation, neurodegenerative disorders, and cancer. Another area of interest is the development of novel analogs of EET with improved pharmacological properties and selectivity for specific targets. Additionally, further studies are needed to elucidate the precise mechanism of action of EET and its effects on various signaling pathways in cells.
合成法
The synthesis of EET can be accomplished through several methods. One of the most common methods involves the reaction of 8-bromotheophylline with ethyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to yield EET.
科学的研究の応用
EET has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. EET has also been shown to inhibit the activity of several enzymes, including phosphodiesterase and adenosine deaminase.
特性
IUPAC Name |
7-ethyl-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-10(15)18-6-2)13(3)11(17)14(4)9(7)16/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLFQSNUEUNJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
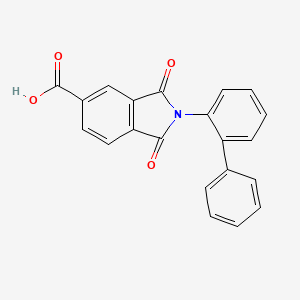
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
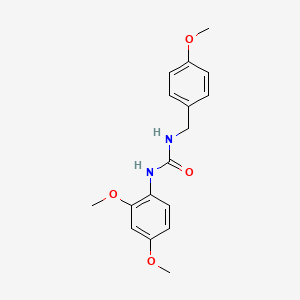
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
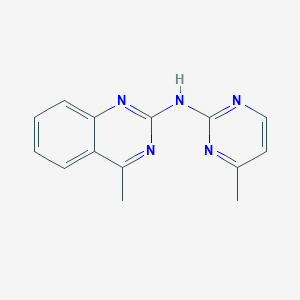
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
